methyl 3-(N-(3-(furan-3-yl)-3-hydroxypropyl)sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate, and Benocyclidine also contain a thiophene nucleus .
Synthesis Analysis
The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . They produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
Thiophene was discovered as a contaminant in benzene . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml, and Melting Point is -38 °C .Scientific Research Applications
Reactivity Studies
- Study of Methyl Esters of Furan-2-carboxylic and Thiophene-2-carboxylic Acids : The reactivities of these esters were explored through competitive nitration, revealing methyl furan-2-carboxylate's higher activity in reactions involving nitric acid and acetic anhydride, with sulfuric acid as the catalyst (Venter et al., 1978).
Synthesis Approaches
- Synthesis of Furan-3-carboxylic Esters : A method using PdI(2)/KI-catalyzed direct oxidative carbonylation transformed 3-yne-1,2-diol derivatives into furan-3-carboxylic esters under mild conditions, showcasing a versatile approach to carbonylated furans (Gabriele et al., 2012).
- Creation of 3-Methylthio-Substituted Furans : A novel domino process facilitated the synthesis of 3-methylthio 2,5-diaryl furans, demonstrating an efficient pathway to sulfur-containing heterocyclic compounds (Yin et al., 2008).
Chemoselective Protection and Functionalization
- Protection of Heteroaromatic Aldehydes : A study detailed the transformation of furan-, thiophene-, and N-methylpyrrole-2-carboxaldehydes into N, N'-dimethylimidazolidines, providing insights into chemoselective protection methods (Carpenter & Chadwick, 1985).
- Palladium-catalyzed Perarylation : This process involved 3-thiophene- and 3-furancarboxylic acids undergoing perarylation with cleavage of C-H bonds and decarboxylation, leading to tetraarylated products, highlighting a novel functionalization strategy (Nakano et al., 2008).
Structural Characterization
- X-ray Diffraction of Methylsulphinyl Derivatives : An examination of the solid-state properties of methylsulphinyl derivatives of furan and thiophene provided insights into the conformational properties and crystal structures of these compounds (Folli et al., 1991).
Mechanism of Action
Thiophene derivatives are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Future Directions
The future of thiophene and its derivatives lies in the continued exploration of their therapeutic properties and potential applications in medicinal chemistry and material science . The design and discovery of new drug molecules that offer some of the greatest hopes for success in the present and future epoch is an urgent requirement .
Properties
IUPAC Name |
methyl 3-[[3-(furan-3-yl)-3-hydroxypropyl]sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6S2/c1-19-13(16)12-11(4-7-21-12)22(17,18)14-5-2-10(15)9-3-6-20-8-9/h3-4,6-8,10,14-15H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJQKQKVSDBDKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCCC(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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